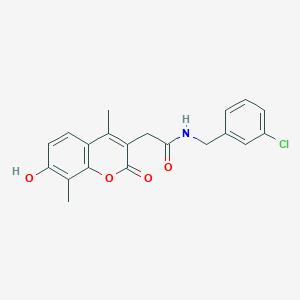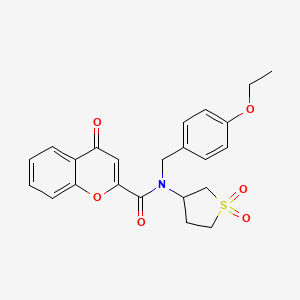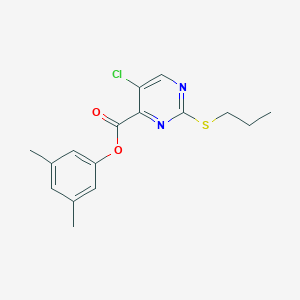
5-chloro-N-(2-methyl-5-nitrophenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-N-(2-METHYL-5-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(2-METHYL-5-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of a nitro group to the aromatic ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Sulfonylation: Introduction of a sulfonyl group.
Amidation: Formation of the carboxamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), sodium borohydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products
Oxidation Products: Nitro group oxidation products.
Reduction Products: Amino derivatives.
Substitution Products: Various halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biological Markers: Used in assays to detect biological molecules.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent.
Antimicrobial Activity: Evaluated for its effectiveness against various pathogens.
Industry
Agricultural Chemicals: Used in the development of pesticides and herbicides.
Dyes and Pigments: Utilized in the synthesis of colorants.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(2-METHYL-5-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE: Lacks the nitrophenyl group.
N-(2-METHYL-5-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE: Lacks the chlorine atom.
Uniqueness
The presence of both the nitrophenyl and chlorine groups in 5-CHLORO-N-(2-METHYL-5-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE may confer unique chemical properties, such as enhanced reactivity or specific biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C15H15ClN4O5S |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
5-chloro-N-(2-methyl-5-nitrophenyl)-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H15ClN4O5S/c1-3-6-26(24,25)15-17-8-11(16)13(19-15)14(21)18-12-7-10(20(22)23)5-4-9(12)2/h4-5,7-8H,3,6H2,1-2H3,(H,18,21) |
InChI Key |
IRYGIFCRTJSGJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [2-(diphenylmethyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11405146.png)
![1-(2,4-dimethylphenyl)-4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11405158.png)
![6-chloro-9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11405162.png)
![6-chloro-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11405163.png)


![N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]butanamide](/img/structure/B11405173.png)
![N-(3-chloro-2-methylphenyl)-6-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11405179.png)
![Dimethyl [2-(4-bromophenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11405189.png)

![Ethyl 4-amino-2-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11405204.png)
![6-benzyl-2-[(4-fluorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11405208.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide](/img/structure/B11405233.png)
![5-chloro-2-(ethylsulfanyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11405239.png)
